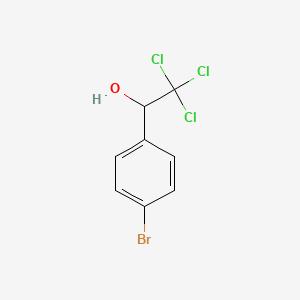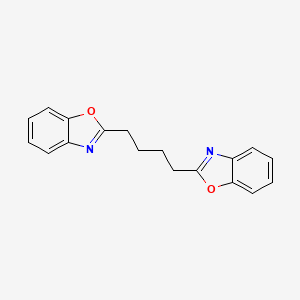![molecular formula C20H32N2O2 B1617981 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide CAS No. 42973-07-9](/img/structure/B1617981.png)
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy moiety, which is further linked to an acetamide group containing a diethylaminoethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide typically involves the following steps:
Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.
Etherification: The 4-cyclohexylphenol is then reacted with 2-chloroethyl acetate to form 2-(4-cyclohexylphenoxy)ethyl acetate.
Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)ethyl acetate with diethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-cyclohexylphenoxy)ethylamine hydrochloride
- 2-(4-cyclohexylphenoxy)ethanol
Uniqueness
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
42973-07-9 |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-22(4-2)15-14-21-20(23)16-24-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h10-13,17H,3-9,14-16H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
MFLHBPGLWSOMTJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
Kanonische SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)C2CCCCC2 |
Key on ui other cas no. |
42973-07-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



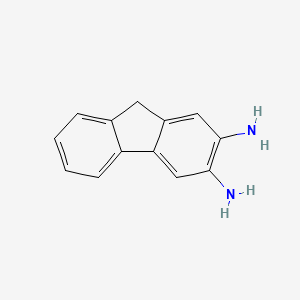
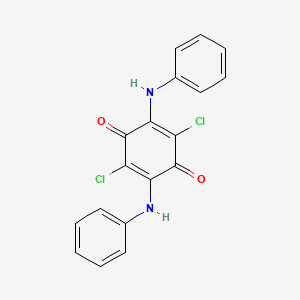
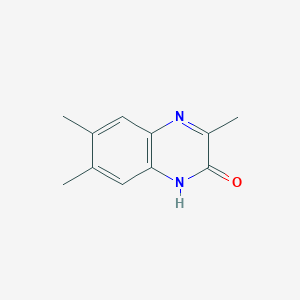


![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)
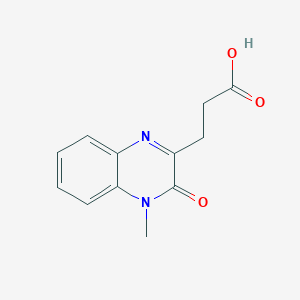
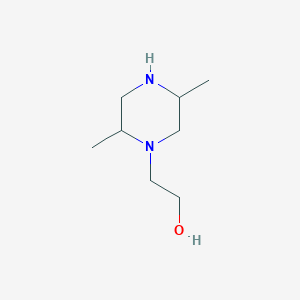
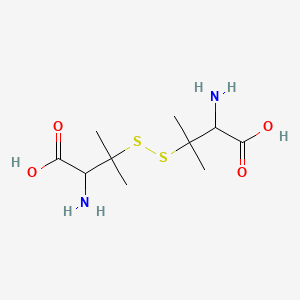
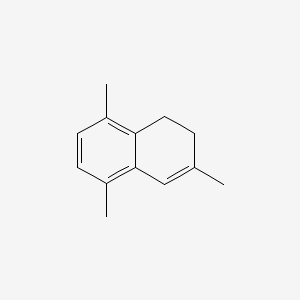
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)
